

GRB14 vs. GRB10: A Comparative Guide to their Roles in Insulin Signaling Pathways

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Growth factor receptor-bound protein 10 (GRB10) and 14 (GRB14) are closely related adaptor proteins that have emerged as critical negative regulators of insulin signaling. Both proteins directly interact with the activated insulin receptor (IR), yet their physiological roles, tissue-specific functions, and mechanisms of action exhibit notable differences. This guide provides an objective comparison of GRB14 and GRB10 function in insulin signaling pathways, supported by experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Interaction with the Insulin Receptor

GRB10 and GRB14 are members of the Grb7/10/14 family of adapter proteins and share a similar domain architecture, including a central Proline-rich region, a Pleckstrin homology (PH) domain, a unique "between PH and SH2" (BPS) domain, and a C-terminal Src homology 2 (SH2) domain.^{[1][2]} Both the BPS and SH2 domains are crucial for their interaction with the insulin receptor.^{[1][2]}

However, the specifics of their binding and inhibitory potency differ. In vitro studies have demonstrated that GRB14 is a more potent inhibitor of the insulin receptor's catalytic activity compared to GRB10.^[1] This difference in potency is likely due to more efficient recruitment of GRB14 to the insulin receptor.^[3] Specifically, the isolated BPS domain of GRB14 binds to the activated IR more effectively than the BPS domain of GRB10.^[1] While both proteins act as

pseudosubstrate inhibitors by binding to the kinase domain of the IR, these subtle differences in binding affinity and domain contribution may underlie their distinct physiological effects.[\[1\]](#)[\[3\]](#)

Comparative Effects on Insulin Signaling: Insights from Knockout Models

Gene knockout studies in mice have been instrumental in elucidating the *in vivo* functions of GRB10 and GRB14. While both are established as inhibitors of insulin signaling, their knockout phenotypes are distinct, highlighting their tissue-specific roles.[\[1\]](#)[\[2\]](#)

Ablation of GRB14 leads to enhanced insulin sensitivity, improved glucose tolerance, and increased insulin-stimulated glycogen synthesis, particularly in the liver and skeletal muscle.[\[1\]](#)[\[2\]](#) In contrast, GRB10 knockout mice exhibit a more complex phenotype characterized by disproportionate overgrowth of the embryo and placenta, alongside altered body composition in adults with increased muscle mass and reduced adiposity.[\[1\]](#)[\[4\]](#)[\[5\]](#) Despite these differences, both knockout models generally show improved whole-body glucose homeostasis.[\[6\]](#)

The following tables summarize the quantitative data from studies on GRB10 and GRB14 knockout mice, providing a direct comparison of their effects on key components of the insulin signaling pathway.

Table 1: Phenotypic Comparison of GRB10 and GRB14 Knockout (KO) Mice

Feature	GRB10 KO Mice	GRB14 KO Mice	Reference
Body Weight	Increased fetal and postnatal overgrowth	Normal or slightly decreased	[1] [4]
Body Composition	Increased muscle mass, reduced adiposity	Normal	[4] [5]
Glucose Tolerance	Improved	Improved	[5] [6]
Insulin Sensitivity	Improved	Improved	[5] [6]

Table 2: Tissue-Specific Effects of GRB10 and GRB14 Ablation on Insulin Signaling

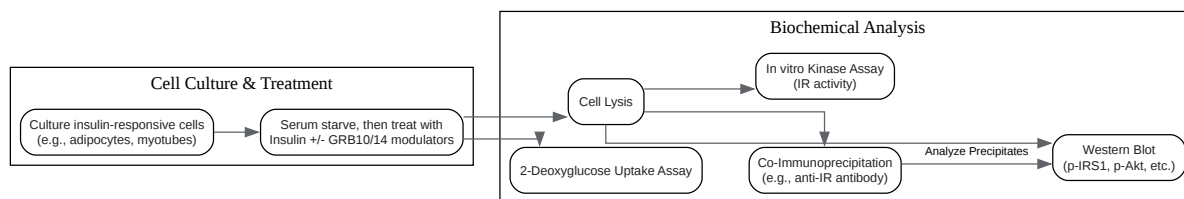
Tissue	Parameter	GRB10 KO Mice	GRB14 KO Mice	Reference
Liver	IRS-1 Tyr Phosphorylation	No significant change	Enhanced	[1][6]
Akt Phosphorylation	Enhanced	Enhanced	[6]	
Skeletal Muscle	IRS-1 Tyr Phosphorylation	Enhanced	Enhanced	[5][6]
Akt Phosphorylation	Enhanced	Enhanced	[5][6]	
Glucose Uptake	Modestly Enhanced	Modestly Enhanced	[1]	
White Adipose Tissue	IRS-1 Tyr Phosphorylation	Enhanced	No significant change	[5][6]
Akt Phosphorylation	Enhanced	No significant change	[6]	
Glucose Uptake	No significant change	No significant change	[1]	

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of GRB10 and GRB14 in the insulin signaling cascade, the following diagrams are provided.



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Figure 2. A typical experimental workflow to investigate the function of GRB10/14 in insulin signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the function of GRB10 and GRB14.

Co-Immunoprecipitation (Co-IP) of GRB10/14 with the Insulin Receptor

This protocol is designed to demonstrate the *in vivo* interaction between GRB10 or GRB14 and the insulin receptor in cultured cells.

- Cell Culture and Treatment:
 - Culture insulin-responsive cells (e.g., HEK293T, CHO-IR) to 80-90% confluency.
 - If necessary, transfect cells with expression vectors for tagged versions of GRB10, GRB14, and/or the insulin receptor.
 - Serum-starve the cells for 4-6 hours to reduce basal signaling.

- Stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) at 37°C. A non-stimulated control should be included.
- Cell Lysis:
 - Wash cells twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
 - Transfer the supernatant to a new tube and determine the protein concentration.
 - Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
 - Centrifuge and transfer the supernatant to a new tube.
 - Add the primary antibody (e.g., anti-insulin receptor β -subunit antibody) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add fresh protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer.
 - After the final wash, aspirate all supernatant.
 - Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

- Western Blot Analysis:
 - Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against GRB10, GRB14, and the insulin receptor to detect the co-immunoprecipitated proteins.

In Vitro Insulin Receptor Kinase Assay

This assay measures the effect of GRB10 or GRB14 on the kinase activity of the insulin receptor.

- Reagents and Preparation:
 - Recombinant active insulin receptor kinase domain.
 - Recombinant purified GRB10 or GRB14 protein.
 - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).
 - ATP (as a phosphate donor).
 - A generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
 - ³²P-γ-ATP (for radioactive detection) or specific antibodies for non-radioactive detection (e.g., anti-phosphotyrosine antibody).
- Kinase Reaction:
 - In a microcentrifuge tube, combine the insulin receptor kinase domain, the substrate, and either GRB10, GRB14, or a vehicle control in the kinase assay buffer.
 - Pre-incubate for 10 minutes at 30°C.
 - Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if applicable).

- Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
- Termination and Detection:
 - Radioactive method: Stop the reaction by adding an equal volume of 2X Laemmli buffer and boiling. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ^{32}P - γ -ATP, and quantify the incorporated radioactivity using a scintillation counter.
 - Non-radioactive method: Stop the reaction by adding EDTA. Analyze the reaction mixture by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect substrate phosphorylation.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling.

- Cell Culture and Differentiation:
 - Culture insulin-responsive cells such as 3T3-L1 preadipocytes or L6 myoblasts.
 - Differentiate the cells into mature adipocytes or myotubes according to established protocols.
- Assay Procedure:
 - Wash the differentiated cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
 - Incubate the cells in the same buffer for 2 hours at 37°C to serum-starve.
 - Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a negative control with an inhibitor of glucose transport like cytochalasin B.
 - Initiate glucose uptake by adding 2-deoxy-D- ^3H glucose or ^{14}C glucose to a final concentration of 0.1-1.0 $\mu\text{Ci/mL}$ and a final concentration of unlabeled 2-deoxyglucose of 10-100 μM .

- Incubate for 5-10 minutes at 37°C.
- Terminate the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold PBS.
- Quantification:
 - Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH).
 - Transfer the lysate to a scintillation vial.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
 - Normalize the counts to the protein concentration of the cell lysate.

Conclusion

GRB10 and GRB14 are both important negative regulators of the insulin signaling pathway, acting directly on the insulin receptor. While they share this fundamental function, their distinct binding affinities for the IR, coupled with their differential tissue expression, result in unique physiological roles. GRB14 appears to be a more potent and specific inhibitor of the IR kinase, with its effects predominantly observed in the liver and skeletal muscle. In contrast, GRB10 has a broader impact on growth and body composition, with significant effects on muscle and adipose tissue insulin signaling.

A thorough understanding of the nuanced differences between GRB10 and GRB14 is crucial for the development of targeted therapeutic strategies for metabolic diseases such as type 2 diabetes. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of these fascinating adaptor proteins.

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References

- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action--and more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mice with a Disruption of the Imprinted Grb10 Gene Exhibit Altered Body Composition, Glucose Homeostasis, and Insulin Signaling during Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
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